molecular formula C20H18ClN3O4 B10890612 (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

Cat. No.: B10890612
M. Wt: 399.8 g/mol
InChI Key: PVQIFNIJSRBQSP-OQLLNIDSSA-N
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Description

(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and an isobutoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process:

    Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between an appropriate aldehyde and a nitrile compound.

    Introduction of the Chloronitrophenyl Group: The chloronitrophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chloronitrobenzene derivative reacts with the intermediate formed in the first step.

    Attachment of the Isobutoxyphenyl Group: The final step involves the attachment of the isobutoxyphenyl group through an etherification reaction, where an isobutoxyphenol derivative reacts with the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE can undergo various types of chemical reactions:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the chloronitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl~2~) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe to study biological pathways and mechanisms, particularly those involving cyano and nitro groups.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of an isobutoxy group.

    (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with an ethoxy group instead of an isobutoxy group.

Uniqueness

The presence of the isobutoxy group in (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE may confer unique properties such as increased lipophilicity, which could affect its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C20H18ClN3O4/c1-13(2)12-28-17-6-3-14(4-7-17)9-15(11-22)20(25)23-19-10-16(24(26)27)5-8-18(19)21/h3-10,13H,12H2,1-2H3,(H,23,25)/b15-9+

InChI Key

PVQIFNIJSRBQSP-OQLLNIDSSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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